5-Fluoro-2-(oxan-4-yloxy)pyrimidine
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-2-(oxan-4-yloxy)pyrimidine, a fluorinated pyrimidine, is thymidylate synthase (TS) . TS is an essential enzyme in DNA synthesis, converting deoxyuridylic acid to thymidylic acid . In addition to TS, other targets include RNA modifying enzymes such as tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase .
Mode of Action
This compound inhibits TS by its metabolite 5-fluoro-2′-deoxyuridine-5′- O -monophosphate (FdUMP) . This inhibition disrupts DNA synthesis, leading to cell death . Furthermore, it inhibits RNA modifying enzymes, affecting RNA structure and dynamics .
Biochemical Pathways
The compound affects the nucleotide synthesis pathway by inhibiting TS . This results in a decrease in thymidine monophosphate, a crucial component of DNA . It also perturbs RNA structure and dynamics, affecting protein synthesis .
Pharmacokinetics
They are metabolized in the liver and excreted in urine .
Result of Action
The inhibition of TS and disruption of DNA and RNA synthesis lead to cell death , making this compound effective against cancer cells . It also affects RNA structure and dynamics, leading to changes in protein synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy . Additionally, the compound’s stability and efficacy can be affected by pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® as a fluorinating agent . The reaction conditions often include the use of solvents such as acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for 5-Fluoro-2-(oxan-4-yloxy)pyrimidine are not widely documented. the general principles of large-scale synthesis of fluorinated pyrimidines involve optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(oxan-4-yloxy)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various biaryl compounds .
Scientific Research Applications
5-Fluoro-2-(oxan-4-yloxy)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit enzymes involved in DNA synthesis.
Biological Studies: The compound is used in studies to understand the effects of fluorine substitution on biological activity.
Chemical Biology: It serves as a tool to investigate the interactions of fluorinated compounds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer agent that also targets thymidylate synthase.
5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine with similar biological activities.
Uniqueness
5-Fluoro-2-(oxan-4-yloxy)pyrimidine is unique due to the presence of the oxan-4-yloxy group, which may confer distinct pharmacokinetic properties and enhance its biological activity compared to other fluorinated pyrimidines.
Properties
IUPAC Name |
5-fluoro-2-(oxan-4-yloxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c10-7-5-11-9(12-6-7)14-8-1-3-13-4-2-8/h5-6,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSFJDZYNCAGGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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